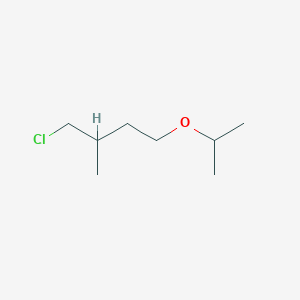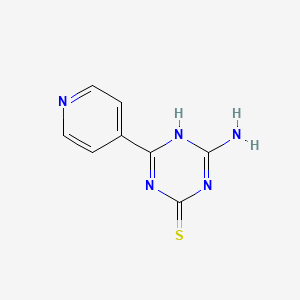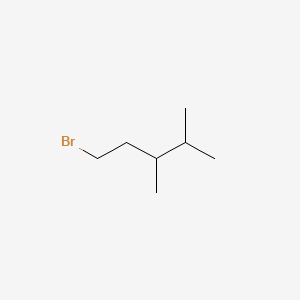
1-Bromo-3,4-dimethylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,4-dimethylpentane is an organic compound with the molecular formula C7H15Br. It is a brominated alkane, characterized by the presence of a bromine atom attached to a carbon chain. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3,4-dimethylpentane can be synthesized through the bromination of 3,4-dimethylpentane. The reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the 3,4-dimethylpentane to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors where the bromination reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3,4-dimethylpentane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 3,4-dimethylpentanol, 3,4-dimethylpentanenitrile.
Elimination: 3,4-dimethyl-1-pentene, 3,4-dimethyl-2-pentene.
Reduction: 3,4-dimethylpentane.
Scientific Research Applications
1-Bromo-3,4-dimethylpentane is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: In the development of new drugs and medicinal compounds.
Material Science: In the preparation of polymers and other advanced materials.
Chemical Biology: As a probe to study biological processes and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-bromo-3,4-dimethylpentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can undergo further reactions to form the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
- 1-Bromo-2-methylpentane
- 1-Bromo-4-methylpentane
- 1-Bromo-3-methylbutane
Comparison: 1-Bromo-3,4-dimethylpentane is unique due to the presence of two methyl groups on the carbon chain, which can influence its reactivity and the types of products formed in chemical reactions. Compared to similar compounds, it may exhibit different steric and electronic effects, leading to variations in reaction outcomes.
Properties
Molecular Formula |
C7H15Br |
|---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-bromo-3,4-dimethylpentane |
InChI |
InChI=1S/C7H15Br/c1-6(2)7(3)4-5-8/h6-7H,4-5H2,1-3H3 |
InChI Key |
FPYOHXBSIZXFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13202708.png)
![4-{[2-(4-Methylphenyl)-2-oxoethyl]amino}butanoic acid](/img/structure/B13202713.png)
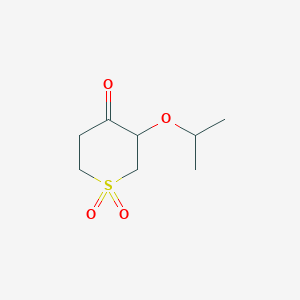

![5-[Ethyl(propyl)amino]pyridine-3-carboxylic acid](/img/structure/B13202728.png)
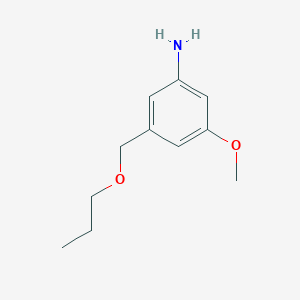
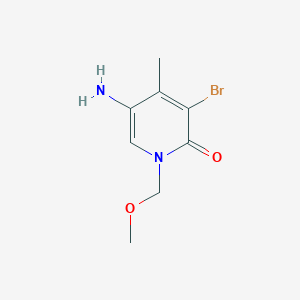
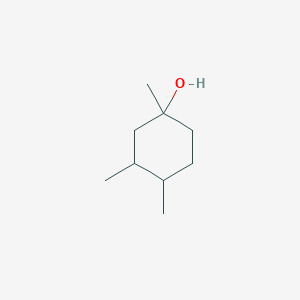

![N-[4-(2-Aminopropan-2-YL)phenyl]acetamide](/img/structure/B13202775.png)
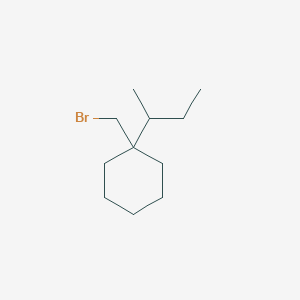
![2-{[(4-Fluorophenyl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13202786.png)
